molecular formula C10H15N3O4 B12685549 1-(4-Hydroxy-5-hydroxymethyl-tetrahydro-furan-2-yl)-5-methyl-1H-imidazole-4-carboxylic acid amide CAS No. 95936-35-9

1-(4-Hydroxy-5-hydroxymethyl-tetrahydro-furan-2-yl)-5-methyl-1H-imidazole-4-carboxylic acid amide

Katalognummer: B12685549
CAS-Nummer: 95936-35-9
Molekulargewicht: 241.24 g/mol
InChI-Schlüssel: WUJZKGAMNLOWGI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(4-Hydroxy-5-hydroxymethyl-tetrahydro-furan-2-yl)-5-methyl-1H-imidazole-4-carboxylic acid amide is a complex organic compound with a unique structure that includes both furan and imidazole rings

Vorbereitungsmethoden

The synthesis of 1-(4-Hydroxy-5-hydroxymethyl-tetrahydro-furan-2-yl)-5-methyl-1H-imidazole-4-carboxylic acid amide typically involves multiple steps. The synthetic route often starts with the preparation of the furan ring, followed by the introduction of the hydroxymethyl group. The imidazole ring is then synthesized and attached to the furan ring. The final step involves the formation of the carboxylic acid amide group. Industrial production methods may involve the use of catalysts and optimized reaction conditions to increase yield and purity .

Analyse Chemischer Reaktionen

1-(4-Hydroxy-5-hydroxymethyl-tetrahydro-furan-2-yl)-5-methyl-1H-imidazole-4-carboxylic acid amide undergoes various chemical reactions, including:

Wissenschaftliche Forschungsanwendungen

1-(4-Hydroxy-5-hydroxymethyl-tetrahydro-furan-2-yl)-5-methyl-1H-imidazole-4-carboxylic acid amide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in chemical reactions

Wirkmechanismus

The mechanism of action of 1-(4-Hydroxy-5-hydroxymethyl-tetrahydro-furan-2-yl)-5-methyl-1H-imidazole-4-carboxylic acid amide involves its interaction with specific molecular targets and pathways. The hydroxyl and amide groups in the compound can form hydrogen bonds with biological molecules, affecting their function. The imidazole ring can interact with enzymes and receptors, modulating their activity. These interactions can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .

Vergleich Mit ähnlichen Verbindungen

1-(4-Hydroxy-5-hydroxymethyl-tetrahydro-furan-2-yl)-5-methyl-1H-imidazole-4-carboxylic acid amide can be compared with similar compounds such as:

Eigenschaften

CAS-Nummer

95936-35-9

Molekularformel

C10H15N3O4

Molekulargewicht

241.24 g/mol

IUPAC-Name

1-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylimidazole-4-carboxamide

InChI

InChI=1S/C10H15N3O4/c1-5-9(10(11)16)12-4-13(5)8-2-6(15)7(3-14)17-8/h4,6-8,14-15H,2-3H2,1H3,(H2,11,16)

InChI-Schlüssel

WUJZKGAMNLOWGI-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(N=CN1C2CC(C(O2)CO)O)C(=O)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.